molecular formula C11H11N3O B11822106 N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine

N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine

Cat. No.: B11822106
M. Wt: 201.22 g/mol
InChI Key: ISBXZCCXVXTLMO-UHFFFAOYSA-N
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Description

N-[1-(4-Pyrazol-1-ylphenyl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a pyrazole-substituted phenyl group. Its structure comprises a pyrazol-1-yl moiety attached to a phenyl ring, which is further linked to an ethylidene hydroxylamine group. The presence of the pyrazole ring, a heterocycle with two adjacent nitrogen atoms, may enhance its ability to act as a ligand in metal complexes or influence its physicochemical properties .

Properties

IUPAC Name

N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9(13-15)10-3-5-11(6-4-10)14-8-2-7-12-14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBXZCCXVXTLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Gallic Hydrazide Derivatives ()

Several gallic hydrazide analogs share structural motifs with the target compound, particularly the N-(substituted phenyl-ethylidene) backbone. Key examples include:

  • N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide
  • N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide
  • N-(1-(2-Hydroxy-5-methoxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide
Compound Substituents on Phenyl Ring Key Features
Target Compound 4-Pyrazol-1-yl Pyrazole heterocycle; potential ligand properties
Gallic Hydrazide Derivatives () Halogen (Br, Cl), -OCH₃ Antioxidant activity (analogous to BHT); enhanced solubility via hydroxyl groups

Comparison Insights :

  • The target compound’s pyrazole group may offer superior metal-binding capacity compared to halogen or methoxy substituents in gallic hydrazides.
  • Gallic derivatives exhibit antioxidant properties, as inferred from their structural similarity to butylated hydroxytoluene (BHT) . The target compound’s bioactivity remains unconfirmed but warrants investigation.

Pyrazole-Based Hydroxylamine Analogs ()

Recent studies highlight structurally related pyrazole-hydroxylamine hybrids:

N-[1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine ():

  • Substituents: Ethyl and methyl groups on the pyrazole ring.
  • Purity: 95%, suggesting robust synthetic protocols .

N-{[3-(4-Ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydroxylamine ():

  • Substituents: 4-Ethylphenyl and phenyl groups; methylidene backbone.
  • Molecular Weight: Higher due to bulky aromatic substituents .
Compound Backbone Pyrazole Substituents Molecular Weight Purity
Target Compound Ethylidene 4-Pyrazol-1-ylphenyl ~245 g/mol* N/A
Compound Ethylidene 1-Ethyl-5-methyl 181.24 g/mol 95%
Compound Methylidene 3-(4-Ethylphenyl)-1-phenyl ~350 g/mol* N/A

*Estimated based on structural similarity.

Comparison Insights :

  • Substituent bulkiness (e.g., 4-ethylphenyl in ) may reduce solubility compared to the target compound’s simpler pyrazol-1-yl group.
  • The ethylidene backbone in the target compound and analog could enhance conformational flexibility relative to methylidene derivatives.

Biological Activity

N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H11N3OC_{11}H_{11}N_3O. Its structure includes:

  • A pyrazole ring : Known for various biological activities.
  • A phenyl group : Enhances interaction with biological targets.
  • A hydroxylamine moiety : Implicated in redox reactions.

This combination allows for versatile interactions with different molecular targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing oxidative stress levels in cells. Additionally, the pyrazole ring may modulate the activity of various proteins, leading to significant downstream effects on cellular pathways relevant to disease states such as cancer and inflammation.

Antioxidant Activity

Research indicates that this compound exhibits potential antioxidant properties. These properties are crucial for mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Pyrazole derivatives are known for their antibacterial and antifungal activities, making this compound a candidate for further exploration in treating infections .

Activity TypeSpecific Findings
AntioxidantModulates oxidative stress levels; potential therapeutic applications in oxidative stress-related diseases.
AntimicrobialExhibits antibacterial activity against Gram-positive and Gram-negative bacteria; further studies needed to quantify effectiveness.

Study 1: Antioxidant Potential

In a study assessing various pyrazole derivatives, this compound was highlighted for its ability to scavenge free radicals effectively. The study demonstrated that compounds with hydroxylamine groups often exhibited enhanced antioxidant activity compared to their counterparts without such moieties.

Study 2: Antimicrobial Efficacy

A comparative analysis of several pyrazole derivatives indicated that this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antimicrobial agents, warranting further investigation into its clinical potential .

Future Directions

The potential applications of this compound extend beyond its current understanding. Future research should focus on:

  • In vivo studies : To validate the efficacy and safety profile of the compound.
  • Mechanistic studies : To elucidate specific pathways influenced by this compound.
  • Synthesis of analogs : To explore variations that may enhance biological activity or reduce toxicity.

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